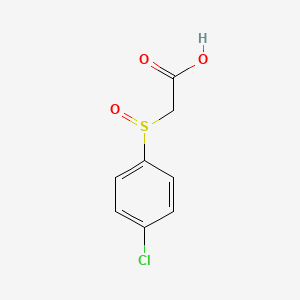

4-Chlorophenylsulfinylacetic acid

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(4-chlorophenyl)sulfinylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO3S/c9-6-1-3-7(4-2-6)13(12)5-8(10)11/h1-4H,5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGQBJZGWNGYNEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)CC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3996-47-2 | |

| Record name | 4-Chlorophenylsulfinylacetic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122652 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Advanced Synthetic Methodologies for 4 Chlorophenylsulfinylacetic Acid and Its Derivatives

Stereoselective Synthesis of Sulfinylacetic Acid Scaffolds: Enantioselective Approaches

The synthesis of enantiomerically pure sulfoxides is a significant challenge in organic chemistry, and the stereocenter at the sulfur atom of 4-chlorophenylsulfinylacetic acid is a key feature for its potential applications. Enantioselective approaches to sulfinylacetic acid scaffolds can be broadly categorized into two main strategies: the asymmetric oxidation of a prochiral sulfide (B99878) precursor and the use of chiral auxiliaries.

Asymmetric oxidation of 4-chlorophenylthioacetic acid is a direct and atom-economical approach. This can be achieved using chiral catalysts, such as transition metal complexes with chiral ligands. For instance, rhodium(III) complexes equipped with chiral cyclopentadienyl (B1206354) ligands have been shown to be effective in the enantioselective C-H activation directed by a sulfoximine (B86345) group, a principle that can be extended to the oxidation of sulfides. nih.gov The development of new chiral catalysts capable of hydrogen atom transfer in an enantioselective manner also presents a promising avenue for the stereoselective formation of the sulfinyl moiety. cam.ac.uknih.gov

Another powerful strategy involves the use of chiral auxiliaries. A common approach is the reaction of a sulfinyl chloride with a chiral alcohol to form diastereomeric sulfinates. These diastereomers can then be separated by chromatography or crystallization, followed by nucleophilic substitution with an appropriate carbon nucleophile to generate the desired enantiomerically pure sulfoxide (B87167). For example, the reaction of p-toluenesulfinyl chloride with alcohols in the presence of chiral diamines has been shown to produce chiral sulfinates with good enantioselectivity. nih.gov This methodology could be adapted for the synthesis of chiral 4-chlorophenylsulfinates, which are precursors to the target acid. A general strategy for synthesizing enantiomerically pure 4-substituted [2.2]paracyclophanes from a common sulfoxide precursor has also been described, highlighting the utility of the sulfoxide group in directing stereoselective transformations. rsc.org

The following table summarizes selected chiral ligands and auxiliaries that have been used in the enantioselective synthesis of chiral sulfoxides and could be applicable to the synthesis of this compound.

| Chiral Ligand/Auxiliary | Type of Reaction | Potential Application |

| Chiral Cyclopentadienyl Ligands (with RhIII) | Asymmetric C-H activation/oxidation | Direct asymmetric oxidation of 4-chlorophenylthioacetic acid |

| Chiral Diamines | Asymmetric sulfinate synthesis | Formation of diastereomeric 4-chlorophenylsulfinates |

| (R)-Phenylglycinol | Chiral auxiliary in Strecker reaction | Synthesis of chiral amino acid analogues of BCPs from a sulfoxide intermediate |

Novel Oxidative Methodologies for the Formation of the Sulfinyl Moiety

The oxidation of the sulfide precursor, 4-chlorophenylthioacetic acid, to the corresponding sulfoxide is the most direct method for the synthesis of this compound. While numerous oxidizing agents are available, the development of novel, selective, and environmentally benign oxidative methodologies is an active area of research. Key considerations include achieving high chemoselectivity to avoid over-oxidation to the sulfone, and the use of mild and safe reagents.

One-pot synthetic approaches offer significant advantages in terms of efficiency and waste reduction. A one-pot parallel synthesis method for producing sulfides, sulfoxides, and sulfones from thiourea (B124793) has been developed. nih.gov This method involves the alkylation of thiourea followed by controlled oxidation and could be adapted for the synthesis of a library of sulfinylacetic acid derivatives. nih.gov Another one-pot process for the synthesis of unsymmetrical sulfoxides utilizes organometallic reagents and sulfur dioxide, offering a versatile route to various sulfoxide structures. acs.org

The use of halogen derivatives as oxidizing agents is a well-established method, though it can sometimes lead to byproducts. researchgate.net More recent developments focus on catalytic systems that are more selective and environmentally friendly. For instance, copper(II) has been shown to increase the rate of sulfoxidation reactions. researchgate.net The development of heterogeneous catalysts, such as manganese oxide-based systems, for the aerobic oxygenation of sulfides is also a promising area. researchgate.net

The table below presents a comparison of different oxidative methods for the synthesis of sulfoxides.

| Oxidative Method | Oxidizing Agent/Catalyst | Advantages | Disadvantages |

| One-Pot Synthesis | H2O2 or H2O2-(NH4)2MoO4 | High efficiency, cost-effective, suitable for parallel synthesis | May require optimization for specific substrates |

| Halogen-based Oxidation | Hypohalites, Sodium meta-periodate | Readily available reagents | Potential for over-oxidation and halogenation of aromatic rings |

| Catalytic Aerobic Oxidation | Manganese oxides | Use of molecular oxygen as the ultimate oxidant (green) | Catalyst preparation and optimization may be required |

| DABSO/TMS-Cl Sequence | SO2 surrogate, Organometallic reagents | Access to unsymmetrical sulfoxides, one-pot procedure | Requires handling of organometallic reagents |

Chemoenzymatic Synthesis of Chiral Sulfinylacetic Acid Analogues

Chemoenzymatic methods combine the selectivity of enzymes with the efficiency of chemical synthesis to produce chiral compounds with high enantiopurity. For the synthesis of chiral this compound, lipase-catalyzed kinetic resolution of a racemic precursor is a particularly attractive strategy.

In a typical kinetic resolution, a racemic mixture of an ester of this compound is subjected to hydrolysis or transesterification catalyzed by a lipase. The enzyme will selectively catalyze the reaction of one enantiomer, leaving the other enantiomer unreacted. This allows for the separation of the two enantiomers. A variety of lipases are commercially available and have been successfully used for the kinetic resolution of racemic alcohols and esters. researchgate.netmdpi.comnih.govresearchgate.netnih.gov For example, lipases from Pseudomonas fluorescens and Pseudomonas cepacia have shown excellent performance in the resolution of various chiral compounds. mdpi.comnih.gov

The efficiency of a kinetic resolution is often described by the enantiomeric ratio (E-value). A high E-value indicates a high degree of selectivity of the enzyme for one enantiomer over the other. The optimization of reaction conditions, such as the choice of enzyme, solvent, acyl donor (for transesterification), and temperature, is crucial for achieving high E-values and efficient resolution.

Another chemoenzymatic approach is the direct biocatalytic oxidation of the prochiral sulfide, 4-chlorophenylthioacetic acid, using oxidoreductases such as monooxygenases. dtu.dk These enzymes can catalyze the insertion of an oxygen atom into the sulfur atom with high stereoselectivity. dtu.dk

The following table provides examples of lipases and the types of resolutions they have been successfully used for, which could be applied to derivatives of this compound.

| Enzyme | Substrate Type | Reaction Type | Potential Application |

| Lipase from Pseudomonas fluorescens (AK) | Racemic alcohols | Acetylation | Kinetic resolution of a hydroxyethyl-substituted 4-chlorophenylsulfinyl derivative |

| Lipase from Pseudomonas cepacia (PSL-C) | Racemic 1,2-diols | Acylation | Kinetic resolution of diol derivatives of this compound |

| Candida antarctica Lipase B (CAL-B) | Racemic esters | Hydrolysis | Kinetic resolution of methyl or ethyl 4-chlorophenylsulfinylacetate |

Multicomponent Reactions and Parallel Synthesis Strategies for Diversification

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, are powerful tools for generating molecular diversity. While the direct multicomponent synthesis of this compound has not been extensively reported, related strategies for the synthesis of other sulfur-containing compounds suggest the potential for developing such methods. For instance, palladium-catalyzed enantioselective three-component reactions have been used to synthesize α-arylglycine derivatives. researchgate.net An electrochemical multicomponent synthesis of alkyl alkenesulfonates has also been developed. researchgate.net These approaches could potentially be adapted to create derivatives of this compound by incorporating a suitable sulfur-containing building block.

Parallel synthesis is another key strategy for the rapid generation of compound libraries. A one-pot parallel synthesis approach for alkyl sulfides, sulfoxides, and sulfones has been reported, which is highly relevant for creating a diverse set of sulfinylacetic acid analogues. nih.gov This method allows for the production of an 81-member library of drug-like compounds on a 30-300 mg scale. nih.gov By starting with different thiourea precursors and alkylating agents, a wide range of substituted sulfinylacetic acids could be synthesized in a high-throughput manner.

The table below outlines a conceptual parallel synthesis approach for generating a library of this compound derivatives based on the reported one-pot method.

| Starting Material 1 (Thiourea derivative) | Starting Material 2 (Alkylating Agent) | Potential Product |

| Thiourea | 4-Chlorobenzyl chloride | 4-Chlorobenzyl sulfide (precursor to sulfoxide) |

| N-Methylthiourea | 2-(4-Chlorophenyl)acetyl chloride | N-Methyl-2-(4-chlorophenyl)thioacetamide derivative |

| Thiourea | Ethyl 2-bromoacetate | Ethyl 2-thioureidoacetate (intermediate for further elaboration) |

Synthesis of Isotopically Labeled this compound for Mechanistic Probes

Isotopic labeling is an indispensable tool for elucidating reaction mechanisms and for use as internal standards in quantitative analysis. wikipedia.orgnih.govscripps.edu The synthesis of isotopically labeled this compound can provide valuable insights into the mechanisms of its formation and its interactions in biological or chemical systems.

A large-scale and efficient procedure for the preparation of ¹³C-labeled 2-(phenylthio)acetic acid and its corresponding sulfoxides and sulfones has been developed. nih.gov This methodology can be directly applied to the synthesis of ¹³C-labeled 4-chlorophenylthioacetic acid, the precursor to the target molecule. The synthesis can start from commercially available ¹³C-labeled starting materials such as [¹³C]- or [²H₃,¹³C]methanol and ¹³CO₂ or ¹³C-labeled bromoacetic acid. nih.gov The resulting labeled 2-(phenylthio)acetic acid derivatives are stable and versatile precursors for further transformations. nih.gov

For example, the synthesis of [1-¹³C]-4-chlorophenylsulfinylacetic acid could be achieved by reacting 4-chlorothiophenol (B41493) with [1-¹³C]-bromoacetic acid, followed by controlled oxidation. Similarly, [2-¹³C] or [1,2-¹³C₂] labeled analogues can be prepared using the appropriately labeled bromoacetic acid. Furthermore, labeling with heavy oxygen (¹⁸O) can be achieved by performing the sulfoxidation step in the presence of H₂¹⁸O or an ¹⁸O-labeled oxidant. These labeled compounds can then be used in mechanistic studies, for example, to track the origin of the oxygen atom in the sulfoxide group or to study kinetic isotope effects.

The following table outlines a synthetic strategy for preparing isotopically labeled this compound.

| Isotopic Label | Labeled Precursor | Synthetic Step | Labeled Product |

| ¹³C at carboxyl carbon | [1-¹³C]-Bromoacetic acid | Reaction with 4-chlorothiophenolate, then oxidation | [1-¹³C]-4-Chlorophenylsulfinylacetic acid |

| ¹³C at methylene (B1212753) carbon | [2-¹³C]-Bromoacetic acid | Reaction with 4-chlorothiophenolate, then oxidation | [2-¹³C]-4-Chlorophenylsulfinylacetic acid |

| ¹⁸O at sulfinyl oxygen | 4-Chlorophenylthioacetic acid | Oxidation with an ¹⁸O-labeled oxidant (e.g., H₂¹⁸O₂) | [¹⁸O]-4-Chlorophenylsulfinylacetic acid |

Elucidation of Chemical Reactivity and Reaction Mechanisms of 4 Chlorophenylsulfinylacetic Acid

Mechanistic Studies of Oxidation-Reduction Pathways of the Sulfinyl Group

The sulfinyl group is an intermediate oxidation state for sulfur and can therefore act as either an oxidizing or a reducing agent.

Oxidation to Sulfone: The sulfoxide (B87167) moiety can be readily oxidized to the corresponding sulfone, 4-chlorophenylsulfonylacetic acid. This transformation typically involves strong oxidizing agents. The general mechanism for sulfoxide oxidation often proceeds via an oxygen atom transfer to the sulfur atom.

Reduction to Sulfide (B99878): Conversely, the sulfinyl group can be reduced to the corresponding sulfide, 4-chlorophenylthioacetic acid. This reduction can be achieved using a variety of reducing agents.

Internal Redox Reactions (Pummerer Reaction): In the presence of an activating agent such as acetic anhydride, sulfoxides with an α-hydrogen, like 4-chlorophenylsulfinylacetic acid, can undergo a Pummerer rearrangement. organicreactions.orgwikipedia.org This is an internal redox process where the sulfoxide is reduced, and the α-carbon is oxidized. organicreactions.orgresearchgate.net The reaction begins with the acylation of the sulfoxide oxygen, making it a good leaving group. wikipedia.org Subsequent elimination generates a thionium (B1214772) ion intermediate, which is then attacked by a nucleophile (in this case, acetate) to yield an α-acyloxy thioether. wikipedia.orgtcichemicals.com Hydrolysis of this intermediate would lead to the formation of 4-chlorothiophenol (B41493) and glyoxylic acid. organicreactions.orgresearchgate.net

Table 1: Plausible Products of Pummerer Reaction of this compound

| Reactant | Conditions | Intermediate Product (α-acyloxy thioether) | Final Hydrolysis Products |

| This compound | Acetic Anhydride, Heat | α-acetoxy-(4-chlorophenylthio)acetic acid | 4-Chlorothiophenol and Glyoxylic acid |

Nucleophilic and Electrophilic Reactivity Profiles and Active Sites

The distribution of electron density in this compound gives rise to distinct nucleophilic and electrophilic centers, which govern its interactions with other reagents. libretexts.orgkhanacademy.orgyoutube.commasterorganicchemistry.com

Nucleophilic Sites: The oxygen atom of the sulfinyl group possesses lone pairs of electrons and is a primary nucleophilic center. youtube.com It can attack electrophiles, a key initial step in reactions like the Pummerer rearrangement. wikipedia.org The oxygen atoms of the carboxylic acid group are also nucleophilic.

Electrophilic Sites: The sulfur atom of the sulfinyl group can be considered an electrophilic center, particularly when the oxygen atom is protonated or acylated, which increases the positive character of the sulfur. libretexts.org The carbonyl carbon of the carboxylic acid group is also an electrophilic site, susceptible to attack by nucleophiles. The aromatic ring, while generally electron-rich, can be attacked by strong electrophiles, with the chlorine atom and the sulfinylacetic acid group directing the position of substitution.

The interplay between nucleophiles and electrophiles is central to the majority of chemical reactions this compound undergoes. masterorganicchemistry.com

Table 2: Nucleophilic and Electrophilic Centers in this compound

| Site | Character | Typical Reactions |

| Sulfinyl Oxygen | Nucleophilic | Acylation, Protonation |

| Carboxylic Acid Oxygens | Nucleophilic | Protonation, Esterification (as carboxylate) |

| Sulfinyl Sulfur | Electrophilic | Nucleophilic attack (after activation) |

| Carbonyl Carbon | Electrophilic | Nucleophilic acyl substitution |

| Aromatic Ring | Nucleophilic | Electrophilic aromatic substitution |

Stereochemical Course and Diastereoselectivity in Reactions Involving the Chiral Sulfoxide

The sulfur atom in this compound is a stereocenter, meaning the molecule is chiral and exists as a pair of enantiomers. illinois.edu This chirality has a profound influence on its chemical reactions, particularly when interacting with other chiral molecules or reagents. wiley-vch.deacs.org

Reactions at the α-carbon or the sulfinyl group can proceed with a degree of diastereoselectivity. acs.orgresearchgate.net For instance, the deprotonation of the α-carbon to form a carbanion, followed by reaction with an electrophile, can favor the formation of one diastereomer over the other. This stereocontrol is a hallmark of chiral sulfoxide chemistry and is widely exploited in asymmetric synthesis. wiley-vch.denih.gov The bulky 4-chlorophenyl group and the oxygen atom create a sterically and electronically differentiated environment around the α-carbon, guiding the approach of incoming reagents. illinois.edu

In reactions such as the Diels-Alder cycloaddition, where a chiral sulfinyl group is part of the dienophile, it can control the π-facial diastereoselectivity of the reaction. acs.org While specific studies on this compound as a dienophile are not prominent, the principles derived from similar chiral sulfoxides, like 2-(p-tolylsulfinyl)-1,4-naphthoquinone, demonstrate the powerful directing effect of the sulfinyl group. acs.org

Rearrangement Reactions and Fragmentation Pathways

The most notable rearrangement reaction for this class of compounds is the Pummerer reaction, as detailed in section 3.1. organicreactions.orgwikipedia.orgtcichemicals.com This reaction involves a fundamental rearrangement of the sulfoxide structure to form an α-functionalized sulfide. organicreactions.orgresearchgate.net

Beyond the Pummerer reaction, fragmentation pathways can be initiated under certain conditions, such as mass spectrometry or high-temperature pyrolysis. Oxidative decarboxylation of the arylacetic acid moiety is a known reaction for related compounds, which would lead to the formation of 4-chlorophenyl sulfinyl methane (B114726) derivatives or further oxidation products. chemrevlett.com This process involves the loss of carbon dioxide and the formation of a new carbon-centered radical or anion, which can then be trapped or undergo further reactions.

Kinetic and Thermodynamic Investigations of Key Reactions

Detailed kinetic and thermodynamic data for reactions specifically involving this compound are not extensively reported in the literature. However, general principles can be inferred from studies of related compounds.

Kinetics: The rates of reactions involving the sulfinyl group are influenced by several factors. For the Pummerer reaction, the rate is dependent on the concentration of the activating agent (e.g., acetic anhydride) and the temperature. wikipedia.org For nucleophilic or electrophilic attack, the rate is governed by the nucleophilicity/electrophilicity of the reacting species and steric hindrance around the reaction center. libretexts.org

Further research would be necessary to establish precise kinetic and thermodynamic parameters for the key reactions of this compound.

Computational and Theoretical Chemistry Studies of 4 Chlorophenylsulfinylacetic Acid

Quantum Chemical Calculations of Electronic Structure, Charge Distribution, and Frontier Orbitals

Quantum chemical calculations are fundamental to understanding the electronic properties of 4-Chlorophenylsulfinylacetic acid. These calculations, often employing methods like Density Functional Theory (DFT), provide a detailed picture of the molecule's electron density, how it is distributed, and which orbitals are most important for its reactivity.

The electronic structure of this compound is characterized by the interplay of the electron-withdrawing chloro group, the polar sulfinyl group, and the acidic carboxylic acid moiety, all attached to a central phenyl ring. The distribution of electron density, or charge distribution, can be visualized using molecular electrostatic potential (MEP) maps. These maps highlight regions of negative potential, typically around the oxygen atoms of the sulfinyl and carboxyl groups, indicating areas prone to electrophilic attack. Conversely, positive potential regions, likely around the acidic proton and the carbon atoms of the phenyl ring, suggest susceptibility to nucleophilic attack.

A key aspect of electronic structure analysis is the examination of frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and reactivity. For this compound, the HOMO is likely to be localized on the sulfur atom and the phenyl ring, which are electron-rich, while the LUMO may be centered on the carboxylic acid group and the carbon atom attached to the chlorine. The specific energies of these orbitals would require detailed quantum chemical calculations.

Table 1: Hypothetical Frontier Orbital Energies for this compound

| Orbital | Energy (eV) | Description |

| HOMO | -8.5 | Highest Occupied Molecular Orbital |

| LUMO | -1.2 | Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | 7.3 | Energy difference between HOMO and LUMO |

Note: The values in this table are illustrative and would need to be confirmed by specific DFT calculations for this compound.

Density Functional Theory (DFT) Investigations of Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a powerful computational method for investigating the mechanisms of chemical reactions involving this compound. youtube.com By mapping the potential energy surface of a reaction, DFT can identify the lowest energy pathway from reactants to products, including the structures of any intermediates and transition states. youtube.com

Similarly, the deprotonation of the carboxylic acid group can be modeled to understand its acidity. DFT can calculate the energy change associated with the removal of the proton in various solvents, providing a theoretical pKa value. These theoretical studies can be invaluable for predicting the reactivity of this compound in different chemical environments. researchgate.net

Molecular Dynamics Simulations of Conformational Landscapes and Solvation Effects

Molecular dynamics (MD) simulations provide a dynamic picture of this compound, revealing its conformational flexibility and interactions with surrounding solvent molecules. youtube.com By solving Newton's equations of motion for the atoms in the system, MD simulations can track the molecule's movements over time, providing insights into its preferred shapes and how it is solvated. nih.gov

The conformational landscape of this compound is determined by the rotation around its single bonds. MD simulations can explore the different possible conformations and identify the most stable ones. nih.gov For instance, the orientation of the carboxylic acid group relative to the phenyl ring and the sulfinyl group can be investigated. This information is crucial for understanding how the molecule might interact with a biological receptor or a catalyst.

Solvation effects play a significant role in the behavior of this compound in solution. nih.gov MD simulations can explicitly model the interactions between the molecule and solvent molecules, such as water. rsc.org These simulations can reveal the structure of the solvation shell around the molecule, including the formation of hydrogen bonds between the carboxylic acid and sulfinyl groups and the solvent. Understanding solvation is essential for accurately predicting the molecule's properties and reactivity in a given medium. dntb.gov.ua

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods can predict various spectroscopic parameters for this compound, which can then be validated against experimental data. This synergy between theory and experiment is a powerful tool for structural elucidation and characterization.

For example, DFT calculations can predict the vibrational frequencies of the molecule, which correspond to the peaks in its infrared (IR) spectrum. nih.gov By comparing the calculated spectrum with the experimental one, each peak can be assigned to a specific vibrational mode of the molecule. Similarly, nuclear magnetic resonance (NMR) chemical shifts can be calculated and compared with experimental data to aid in the assignment of signals in the 1H and 13C NMR spectra. nih.gov

UV-Vis spectra, which provide information about the electronic transitions in the molecule, can also be predicted using time-dependent DFT (TD-DFT). These calculations can identify the specific electronic transitions responsible for the observed absorption bands. The close agreement between calculated and experimental spectroscopic data provides strong evidence for the accuracy of the computed molecular structure and electronic properties. nih.gov

Table 2: Hypothetical Calculated vs. Experimental Spectroscopic Data for this compound

| Spectroscopic Technique | Calculated Value | Experimental Value |

| IR (C=O stretch) | 1720 cm-1 | 1715 cm-1 |

| 1H NMR (acidic proton) | 12.1 ppm | 12.0 ppm |

| 13C NMR (carbonyl carbon) | 175.3 ppm | 175.1 ppm |

| UV-Vis (λmax) | 255 nm | 258 nm |

Note: The values in this table are illustrative and would need to be confirmed by specific calculations and experiments for this compound.

In Silico Ligand-Receptor Interaction Modeling and Binding Site Analysis

In silico methods, such as molecular docking and molecular dynamics simulations, are instrumental in studying the potential interactions of this compound with biological receptors. nih.govnih.gov These techniques are central to computer-aided drug design and can predict how a ligand might bind to a protein's active site.

Molecular docking simulations can predict the preferred binding orientation of this compound within a receptor's binding pocket. nih.gov The simulations calculate a docking score, which is an estimate of the binding affinity. This allows for the screening of large libraries of compounds to identify potential drug candidates.

Once a promising binding pose is identified, molecular dynamics simulations can be used to study the stability of the ligand-receptor complex over time. youtube.com These simulations can reveal the key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the complex. The analysis of the binding site can provide valuable information for the design of more potent and selective analogs of this compound. nih.gov For instance, identifying an unoccupied pocket in the binding site could suggest where to add a functional group to the molecule to improve its binding affinity.

Structure Activity Relationship Sar and Rational Design of 4 Chlorophenylsulfinylacetic Acid Analogues

Systematic Modification of the Aryl and Carboxylic Acid Moieties and their Impact on Reactivity

The reactivity of 4-chlorophenylsulfinylacetic acid can be significantly influenced by systematic modifications to its aryl and carboxylic acid components. Alterations to the phenyl ring, such as varying the position and nature of substituents, can impact the electronic environment of the sulfinyl group. For instance, introducing electron-withdrawing or electron-donating groups can modulate the electron density at the sulfur atom, thereby affecting its nucleophilicity and susceptibility to oxidation or reduction.

Similarly, modifications to the carboxylic acid group can alter the compound's acidity, solubility, and ability to engage in intermolecular interactions. Esterification or amidation of the carboxylic acid, for example, can change the molecule's polarity and hydrogen bonding capabilities.

Table 1: Impact of Aryl and Carboxylic Acid Modifications on Physicochemical Properties of Phenylsulfinylacetic Acid Analogues (Illustrative)

| Modification | Position of Substituent | Nature of Substituent | Expected Impact on Reactivity |

| Aryl Moiety | Ortho, Meta, Para | Electron-withdrawing (e.g., -NO₂) | Decreased electron density at sulfur, potentially lower nucleophilicity. |

| Ortho, Meta, Para | Electron-donating (e.g., -OCH₃) | Increased electron density at sulfur, potentially higher nucleophilicity. | |

| Carboxylic Acid Moiety | N/A | Esterification (e.g., -COOCH₃) | Reduced acidity, increased lipophilicity. |

| N/A | Amidation (e.g., -CONH₂) | Changes in hydrogen bonding capacity, potential for different intermolecular interactions. |

Enantiomeric Purity and Stereospecificity in Molecular Recognition Studies

The sulfur atom in this compound is a stereocenter, meaning the compound exists as a pair of enantiomers. These enantiomers can exhibit different spatial arrangements of their atoms and, as a result, may interact differently with other chiral molecules. This stereospecificity is a critical factor in molecular recognition processes. nih.govrsc.org

The separation of these enantiomers, often achieved through techniques like chiral chromatography, is essential for studying their individual properties. nih.gov Once separated, the enantiomeric purity can be determined, and the specific interactions of each enantiomer with chiral selectors or binding partners can be investigated. Theoretical simulations, such as electronic circular dichroism (ECD) calculations and molecular docking, can be employed to assign the absolute configuration of the enantiomers and to understand the mechanisms behind their chiral recognition. nih.gov The distinct pharmacodynamic and pharmacokinetic properties often observed for enantiopure sulfoxide (B87167) drugs highlight the importance of stereochemistry in their biological activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their activity. nih.govrjsocmed.comcadaster.eu For this compound analogues, QSAR models can be developed to predict their reactivity or other properties based on various molecular descriptors.

These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP). By correlating these descriptors with experimentally determined activities for a training set of molecules, a predictive model can be built. Such models can then be used to virtually screen new, unsynthesized analogues, prioritizing those with the most promising predicted properties for synthesis and testing. For instance, a QSAR study on N-hydroxy-alpha-phenylsulfonylacetamide derivatives identified key molecular features determining their selective inhibition of matrix metalloproteinases. nih.gov

Table 2: Key Descriptor Classes in QSAR Modeling of Arylsulfinylacetic Acid Analogues

| Descriptor Class | Examples | Information Encoded |

| Electronic | Partial atomic charges, Dipole moment, HOMO/LUMO energies | Distribution of electrons, reactivity, and interaction capabilities. |

| Steric | Molecular weight, Molar refractivity, van der Waals volume | Size and shape of the molecule, potential for steric hindrance. |

| Topological | Connectivity indices, Wiener index | Atomic arrangement and branching of the molecular skeleton. |

| Hydrophobic | LogP (octanol-water partition coefficient) | Lipophilicity and potential for membrane permeability. |

Design Principles for Modulating Selectivity and Affinity in Non-Biological Systems

The principles of rational drug design can be adapted to modulate the selectivity and affinity of this compound analogues in non-biological systems, such as in the design of specialized ligands or catalysts. By strategically modifying the structure, it is possible to enhance interactions with a specific target while minimizing interactions with others.

Key design principles include:

Shape Complementarity: Modifying the scaffold to better fit a specific binding pocket or active site.

Electrostatic Interactions: Introducing or repositioning functional groups to optimize electrostatic interactions, such as hydrogen bonds and salt bridges.

Hydrophobic Interactions: Adjusting the lipophilicity of different regions of the molecule to enhance binding in hydrophobic pockets.

Conformational Rigidity: Introducing cyclic structures or bulky groups to lock the molecule into a bioactive conformation, which can improve affinity by reducing the entropic penalty of binding.

Scaffold Hopping and Bioisosteric Replacements in Lead Optimization (Conceptual/Computational)

Scaffold hopping and bioisosteric replacement are powerful computational strategies in lead optimization that can be conceptually applied to the design of novel this compound analogues. nih.govresearchgate.netnih.govresearchgate.netu-strasbg.fr

Scaffold hopping involves replacing the core structure (scaffold) of the molecule with a different one while maintaining the original's essential functional groups in a similar spatial arrangement. nih.govresearchgate.net This can lead to the discovery of new chemical series with improved properties, such as enhanced synthetic accessibility or novel intellectual property. For this compound, one could computationally explore replacing the phenylsulfinylacetic acid core with other scaffolds that can present a chloro-substituted aryl ring and an acidic moiety in a similar geometric orientation.

Bioisosteric replacement is the substitution of one atom or group of atoms with another that has similar physical or chemical properties, leading to a molecule with similar biological or chemical properties. researchgate.net This strategy can be used to fine-tune the properties of a lead compound. For example, the carboxylic acid group could be replaced with other acidic functional groups like a tetrazole or a hydroxamic acid to modulate acidity and membrane permeability. Similarly, the chloro substituent on the phenyl ring could be replaced with other halogens or a trifluoromethyl group to alter lipophilicity and electronic properties.

Table 3: Conceptual Bioisosteric Replacements for this compound

| Original Moiety | Potential Bioisostere | Rationale for Replacement |

| Carboxylic Acid (-COOH) | Tetrazole, Sulfonamide, Hydroxamic Acid | Modulate acidity, pKa, and hydrogen bonding capabilities. |

| Chloro (-Cl) | Fluoro (-F), Bromo (-Br), Trifluoromethyl (-CF₃) | Alter lipophilicity, steric bulk, and electronic effects. |

| Phenyl Ring | Thiophene, Pyridine, other heterocycles | Modify aromaticity, polarity, and potential for specific interactions. |

Biomolecular Interactions and Mechanistic Biochemistry of 4 Chlorophenylsulfinylacetic Acid Non Clinical Focus

In Vitro Enzyme Inhibition Kinetics and Mechanism of Action Studies

No studies detailing the in vitro enzyme inhibition kinetics or the mechanism of action of 4-chlorophenylsulfinylacetic acid are present in the public domain. Research in this area would typically involve assays to determine if the compound acts as an inhibitor for specific enzymes. Should such data become available, it would be presented in a format similar to the hypothetical table below, outlining key kinetic parameters such as the half-maximal inhibitory concentration (IC₅₀), the inhibition constant (Kᵢ), and the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Hypothetical Data Table: In Vitro Enzyme Inhibition Profile of this compound

| Target Enzyme | IC₅₀ (µM) | Kᵢ (µM) | Mechanism of Inhibition |

|---|

Ligand Binding Studies with Isolated Receptors and Biomolecular Targets

There is no publicly available information regarding ligand binding studies of this compound with any isolated receptors or other biomolecular targets. Such studies are crucial for identifying the specific proteins or other macromolecules with which a compound interacts to elicit a biological effect. The affinity of the compound for its target is typically quantified by the dissociation constant (Kₔ).

Hypothetical Data Table: Receptor Binding Affinity of this compound

| Receptor/Target | Kₔ (nM) | Assay Type |

|---|

Substrate Mimicry and Enzymatic Recognition Profiles

No research has been found that investigates the potential for this compound to act as a substrate mimic for any enzyme. Substrate mimicry occurs when a compound structurally resembles the natural substrate of an enzyme, allowing it to bind to the active site. Studies in this area would clarify how enzymes recognize and interact with this molecule.

Biotransformation Pathways and Metabolite Identification in Non-Clinical In Vitro Systems

Information on the in vitro biotransformation of this compound is not available. These studies, typically conducted using systems such as liver microsomes, S9 fractions, or hepatocytes, are essential for identifying the metabolic pathways a compound undergoes and for characterizing its metabolites. mdpi.commdpi.com The identification of metabolites is a critical step in understanding the complete biochemical fate of a compound.

Hypothetical Data Table: In Vitro Metabolites of this compound

| In Vitro System | Metabolite ID | Proposed Structure | Metabolic Reaction |

|---|

Modulation of Specific Biochemical Pathways at a Molecular Level in Cell-Free Systems

There are no published studies on the modulation of specific biochemical pathways by this compound in cell-free systems. Such systems allow for the investigation of a compound's direct effects on a biochemical cascade without the complexities of a cellular environment.

Environmental Fate and Degradation Pathways of 4 Chlorophenylsulfinylacetic Acid

Photolytic and Hydrolytic Degradation Kinetics and Products

Microbial Transformation and Biodegradation Pathways in Environmental Matrices

Information regarding the microbial transformation and biodegradation of 4-Chlorophenylsulfinylacetic acid in environmental matrices like soil and water is scarce. Studies on other chlorinated phenyl compounds suggest that microbial degradation can occur, often initiated by dioxygenase enzymes that hydroxylate the aromatic ring, leading to ring cleavage. However, without specific studies on this compound, it is not possible to detail the specific microorganisms, enzymatic pathways, or resulting metabolites involved in its biodegradation.

Adsorption, Leaching, and Environmental Mobility Studies

There is a notable absence of published research focused on the adsorption, leaching, and environmental mobility of this compound. The mobility of a chemical in the environment is influenced by its affinity for soil organic matter and clay particles, which is often predicted by its soil adsorption coefficient (Koc). Without experimental data, any assessment of its potential for leaching into groundwater or its general mobility in the environment would be purely speculative.

Assessment of Environmental Persistence and Transformation Products

Due to the lack of studies on its degradation and mobility, a comprehensive assessment of the environmental persistence of this compound cannot be made. The persistence of a compound is a function of its susceptibility to various degradation processes. Similarly, without degradation studies, the identity of its potential transformation products in the environment remains unknown.

Based on an extensive review of the available scientific literature, there is a clear and significant data gap concerning the environmental fate and degradation pathways of this compound. No specific information on its photolytic, hydrolytic, or microbial degradation, nor on its adsorption, leaching, environmental mobility, persistence, or transformation products, could be located. This highlights a need for future research to understand the environmental behavior of this compound to ensure a comprehensive understanding of its potential ecological impact.

Advanced Applications of 4 Chlorophenylsulfinylacetic Acid in Catalysis and Materials Science

4-Chlorophenylsulfinylacetic Acid as a Chiral Ligand in Asymmetric Catalysis

The development of chiral ligands is a cornerstone of asymmetric catalysis, a field dedicated to the synthesis of single enantiomers of chiral molecules. nih.govresearchgate.net this compound, with its stereogenic sulfoxide (B87167) group, serves as a valuable building block for the synthesis of novel chiral ligands. The sulfoxide moiety can coordinate to a metal center, and the chirality at the sulfur atom can effectively induce asymmetry in catalytic reactions. nih.govnih.gov

The presence of both a sulfoxide and a carboxylic acid group allows for the formation of bidentate ligands, which can chelate to a metal center, thereby creating a well-defined and rigid chiral environment around the catalytic site. This structural rigidity is often crucial for achieving high levels of enantioselectivity in a variety of metal-catalyzed reactions.

While direct applications of this compound as a ligand are not extensively documented in publicly available research, the principles of chiral sulfoxide ligand design suggest its potential in various asymmetric transformations. For instance, ligands derived from similar chiral sulfoxides have been successfully employed in reactions such as the rhodium-catalyzed addition of arylboronic acids to imines, affording chiral diarylmethylamines with high enantioselectivity. nih.gov The electronic properties of the ligand, influenced by the electron-withdrawing chloro group on the phenyl ring, can also play a significant role in modulating the reactivity and selectivity of the metal catalyst.

Table 1: Potential Asymmetric Reactions Utilizing Chiral Sulfoxide Ligands

| Reaction Type | Metal Catalyst | Potential Product |

| Asymmetric Hydrogenation | Rhodium, Ruthenium | Chiral Alcohols, Amines |

| Asymmetric C-C Bond Formation | Palladium, Copper | Chiral Aldols, Michael Adducts |

| Asymmetric Cycloaddition | Lewis Acids | Chiral Cycloadducts |

Application in Organocatalysis and Bifunctional Catalytic Systems

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in synthetic chemistry. This compound possesses the key features of a bifunctional organocatalyst: a Lewis basic sulfoxide group and a Brønsted acidic carboxylic acid group. This combination allows for the simultaneous activation of both the electrophile and the nucleophile in a chemical reaction.

The development of bifunctional organocatalysts that can mimic the efficiency of enzymes is a significant area of research. In such systems, the acidic and basic sites work in concert to facilitate the reaction through a well-organized transition state. For example, catalysts incorporating both an amine and a carboxylic acid have been shown to be effective in various asymmetric transformations. escholarship.org Similarly, the sulfoxide and carboxylic acid moieties in this compound could act synergistically. The carboxylic acid can activate an electrophile through hydrogen bonding, while the sulfoxide can activate a nucleophile.

While specific studies detailing the use of this compound as a primary organocatalyst are limited, the concept of using sulfinamide and sulfonic acid co-catalyst systems for enantioselective protonation reactions has been demonstrated. nih.gov This highlights the potential for the sulfinyl and carboxylic acid groups to cooperate in promoting asymmetric transformations. The development of organocatalysts based on an N-sulfinyl urea (B33335) scaffold, where the sulfinyl group enhances the acidity of the urea and induces chirality, further supports the potential of sulfoxide-containing molecules in organocatalysis. escholarship.org

Incorporation into Functional Materials: Polymers, Nanomaterials, and Hybrid Composites

The unique properties of this compound make it an attractive monomer or functionalizing agent for the creation of advanced materials. The incorporation of this molecule into polymers, nanomaterials, and hybrid composites can impart specific functionalities, such as chirality, thermal stability, and selective binding capabilities.

Polymers: Functionalized polymers containing specific chemical groups are of great interest for a wide range of applications. wikipedia.org The carboxylic acid group of this compound can be readily used for polymerization reactions, either through condensation polymerization or by converting it into a polymerizable group like an acrylate (B77674) or a styrene (B11656) derivative. The resulting polymers would possess chiral sulfoxide moieties along the polymer chain, which could be exploited for applications such as chiral stationary phases in chromatography or as polymeric catalysts. The synthesis of polymers bearing free radical moieties has been explored, indicating the versatility of incorporating functional groups into polymer backbones. tcu.ac.jp

Nanomaterials: The functionalization of nanomaterials with organic molecules is a key strategy for tailoring their properties and applications. The carboxylic acid group of this compound can act as an anchor to bind to the surface of various nanomaterials, such as metal oxides or gold nanoparticles. This surface modification can introduce chirality to the nanomaterial, which could be beneficial for applications in enantioselective sensing or catalysis. The stabilization of magnetic nanoparticles with carboxylic acid-based ligands for biomedical applications has been demonstrated, showcasing a potential application area. nih.gov

Hybrid Composites: By combining this compound-containing polymers with inorganic materials, novel hybrid composites can be fabricated. These materials can exhibit a combination of properties from both the organic and inorganic components. For example, a composite material could possess the mechanical strength of an inorganic support and the chiral recognition capabilities of the functional polymer.

Supramolecular Assembly and Self-Organization Phenomena for Functional Architectures

Supramolecular chemistry focuses on the study of non-covalent interactions, such as hydrogen bonding, halogen bonding, and π-π stacking, to construct complex and functional molecular architectures. The molecular structure of this compound provides multiple sites for such interactions, making it a promising building block for supramolecular assembly.

The carboxylic acid group is a strong hydrogen bond donor and acceptor, capable of forming robust and predictable hydrogen-bonding networks. This can lead to the formation of well-ordered crystalline structures or self-assembled monolayers on surfaces. nih.gov The chloro-substituent on the phenyl ring can participate in halogen bonding, an increasingly recognized non-covalent interaction that can direct the self-assembly of molecules. mdpi.com The aromatic ring itself can engage in π-π stacking interactions, further stabilizing the supramolecular architecture.

The chirality of the sulfoxide group can introduce a chiral element into the supramolecular assembly, leading to the formation of helical structures or other chiral aggregates. The self-assembly of chiral molecules is a key area of research with potential applications in chiral separation, asymmetric catalysis, and chiroptical materials. While specific studies on the supramolecular behavior of this compound are not widely reported, the principles of crystal engineering and the study of self-assembly in similar halogenated compounds suggest its potential in this field. mdpi.com

Table 2: Intermolecular Interactions in this compound for Supramolecular Assembly

| Interaction Type | Functional Group Involved | Potential Outcome |

| Hydrogen Bonding | Carboxylic Acid | Formation of dimers, chains, or sheets |

| Halogen Bonding | Chloro-substituent | Directional control of crystal packing |

| π-π Stacking | Phenyl Ring | Stabilization of layered structures |

| Dipole-Dipole | Sulfoxide Group | Influence on molecular packing |

Advanced Analytical Methodologies for the Research of 4 Chlorophenylsulfinylacetic Acid

Development of Chiral Separation Techniques (e.g., Chiral HPLC, SFC, CE)

Due to the chiral center at the sulfur atom, 4-Chlorophenylsulfinylacetic acid exists as a pair of enantiomers. The separation of these stereoisomers is critical for research and pharmaceutical applications, as enantiomers can exhibit different biological activities. The development of chiral separation techniques has been pivotal in achieving this.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a cornerstone for the enantioseparation of sulfoxides. nih.govnih.gov The most successful approaches utilize chiral stationary phases (CSPs) that create a diastereomeric interaction with the enantiomers, leading to different retention times. For sulfoxides, polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, are particularly effective. nih.govnih.govmdpi.com For acidic compounds like this compound, the choice of mobile phase is critical. Polar organic mobile phases are often employed, and interestingly, the enantiomer elution order can sometimes be reversed by changing the solvent (e.g., from methanol (B129727) to ethanol) or the specific polysaccharide-based column used. nih.govmdpi.com

Supercritical Fluid Chromatography (SFC): SFC has emerged as a powerful, "greener" alternative to HPLC for chiral separations. selvita.comchromatographyonline.com It uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. wikipedia.org This results in lower viscosity and higher diffusivity compared to liquid mobile phases, allowing for faster separations and reduced analysis times without compromising resolution. selvita.comnih.gov SFC is highly effective for separating chiral sulfoxides, often providing better or complementary selectivity compared to HPLC. chromatographyonline.comnih.gov The technique is also advantageous for preparative separations due to the ease of removing the mobile phase post-collection. nih.gov

Capillary Electrophoresis (CE): Capillary Electrophoresis separates ions based on their electrophoretic mobility in an electric field. youtube.com For chiral separations of acidic compounds, a chiral selector is added to the background electrolyte. nih.gov Cyclodextrins and their derivatives are commonly used selectors that form transient inclusion complexes with the enantiomers, leading to differences in their migration times. nih.gov For acidic analytes like this compound, employing a positively charged cyclodextrin (B1172386) can be particularly effective. nih.gov CE is known for its high efficiency, minimal sample consumption, and rapid analysis times. youtube.com

Table 10.1: Comparison of Chiral Separation Techniques for this compound

| Feature | Chiral HPLC | Chiral SFC | Chiral CE |

|---|---|---|---|

| Principle | Differential partitioning between a liquid mobile phase and a solid chiral stationary phase (CSP). nih.gov | Differential partitioning between a supercritical fluid mobile phase and a solid CSP. nih.gov | Differential migration of charged enantiomers in an electric field due to interaction with a chiral selector in the buffer. youtube.comnih.gov |

| Common Selectors | Polysaccharide derivatives (amylose, cellulose), Pirkle-type, macrocyclic glycopeptides. nih.govmdpi.com | Same as HPLC; polysaccharide-based CSPs are very common. chromatographyonline.comnih.gov | Cyclodextrins, macrocyclic antibiotics (e.g., vancomycin), chiral crown ethers. nih.govacs.org |

| Advantages | Robust, widely applicable, extensive library of established methods and columns. nih.gov | Fast analysis, reduced organic solvent consumption (greener), lower backpressure, ideal for preparative scale. selvita.comchromatographyonline.com | High separation efficiency, very small sample volume required, rapid method development. youtube.com |

| Considerations | Higher consumption of organic solvents, longer run times compared to SFC. selvita.com | Requires specialized high-pressure equipment. wikipedia.org | Less suitable for preparative work, sensitivity can be lower without pre-concentration steps. |

Hyphenated Analytical Techniques for Complex Mixture Analysis and Profiling

To identify and quantify this compound in complex matrices such as biological fluids or reaction mixtures, hyphenated techniques are indispensable. These methods couple a separation technique with a powerful detection method, typically a form of spectroscopy. ijfmr.comajpaonline.com

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a highly sensitive and specific technique ideal for analyzing non-volatile and thermally labile compounds like this compound. ijfmr.com The liquid chromatograph separates the compound from other components in the mixture, and the mass spectrometer provides mass-to-charge ratio data, which allows for definitive identification and quantification. nih.gov Tandem mass spectrometry (LC-MS/MS) can further fragment the parent ion to provide structural information, which is invaluable for identifying metabolites or degradation products. nih.gov This technique is a cornerstone of pharmaceutical impurity profiling. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): For analysis by GC-MS, volatile compounds are required. Since this compound is a non-volatile organic acid, a derivatization step is necessary to convert it into a more volatile form, typically by esterification (e.g., methylation). researchgate.netnih.gov After derivatization, GC-MS provides excellent separation efficiency and highly specific mass spectral data, making it a powerful tool for analyzing halogenated organic acids. epa.govunt.edu

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): LC-NMR directly couples an HPLC system with an NMR spectrometer. This powerful combination provides unambiguous structural elucidation of components separated from a mixture without the need for prior isolation. ajrconline.org While less sensitive than LC-MS, LC-NMR is unparalleled for determining the precise structure of unknown impurities or metabolites, providing detailed information about the connectivity of atoms in the molecule. ijfmr.com

Table 10.2: Hyphenated Techniques for the Analysis of this compound

| Technique | Separation Principle | Detection Principle | Information Provided | Key Application for Compound |

|---|---|---|---|---|

| LC-MS/MS | Liquid Chromatography (Reversed-phase, HILIC) | Mass Spectrometry (Tandem) | Molecular weight and structural fragments. nih.gov | Quantification in biological fluids, impurity profiling, metabolite identification. nih.govresearchgate.net |

| GC-MS | Gas Chromatography | Mass Spectrometry | Molecular weight and fragmentation pattern of derivatized analyte. researchgate.net | Analysis of the derivatized acid in environmental or process samples. epa.govunt.edu |

| LC-NMR | Liquid Chromatography | Nuclear Magnetic Resonance | Complete, unambiguous molecular structure. ajrconline.org | Definitive structural elucidation of unknown degradation products or metabolites. ijfmr.com |

Isotope Tracing and Labeling Methodologies for Mechanistic Elucidation

Isotope tracing is a powerful methodology used to track the journey of atoms through a reaction or a metabolic pathway. By replacing an atom in the this compound molecule with one of its heavier stable isotopes (e.g., ¹³C, ²H, ¹⁸O), researchers can follow its transformation. nih.govnih.gov

The combination of isotope labeling with MS and NMR spectroscopy is particularly potent. nih.govsimsonpharma.com For instance, in a metabolic study, administering a ¹³C-labeled version of the compound and analyzing samples by LC-MS allows for the easy detection of all metabolites derived from the compound, as they will exhibit a characteristic mass shift. researchgate.net This simplifies the process of delineating complex metabolic pathways. nih.gov

Furthermore, deuterium (B1214612) (²H) labeling can be used to probe reaction mechanisms through the kinetic isotope effect (KIE). symeres.com If a C-H bond is broken in the rate-determining step of a reaction, replacing the hydrogen with deuterium will slow the reaction down, providing evidence for that specific mechanism. nih.gov For this compound, this could be used to study its enzymatic degradation or chemical oxidation/reduction mechanisms.

Table 10.3: Isotope Labeling Applications for this compound Research

| Isotope | Common Use | Example Application for this compound |

|---|---|---|

| ¹³C (Carbon-13) | Metabolic pathway tracing. nih.gov | Synthesizing the compound with ¹³C in the aromatic ring or carboxylic acid group to trace its metabolic fate in vivo or in vitro. researchgate.net |

| ²H (Deuterium) | Mechanistic studies (Kinetic Isotope Effect), internal standards for MS. symeres.comnih.gov | Placing deuterium on the carbon alpha to the sulfoxide (B87167) to investigate if C-H bond cleavage is involved in its degradation. |

| ¹⁸O (Oxygen-18) | Elucidating oxidation/reduction mechanisms. | Using H₂¹⁸O as the solvent during synthesis or a reaction to determine the source of the oxygen atom on the sulfoxide group. acs.org |

| ³⁴S (Sulfur-34) | Tracing sulfur-containing compounds in environmental or biological systems. wikipedia.org | Following the environmental fate or biotransformation of the sulfur moiety in complex systems. |

Electroanalytical Methods for Redox Characterization and Sensing Applications

Electroanalytical methods are used to study the transfer of electrons (oxidation and reduction) in a molecule. The sulfoxide group in this compound is electrochemically active, meaning it can be oxidized to the corresponding sulfone or reduced to the sulfide (B99878).

Redox Characterization: Cyclic voltammetry (CV) is a primary technique for investigating the redox behavior of organosulfur compounds. researchgate.net By applying a varying potential to a solution of the compound, a voltammogram is produced that reveals the potentials at which oxidation and reduction occur. This provides fundamental data on the compound's electronic properties and reactivity. Studies on aryl sulfides and sulfoxides have detailed the electrochemical conditions (e.g., choice of electrode, solvent, and electrolyte) for selectively achieving oxidation to sulfoxides and further to sulfones, or for the reduction of sulfoxides back to sulfides. acs.orgrsc.orgresearchgate.net This characterization is crucial for understanding its stability, potential interactions with redox-active species in biological systems, and degradation pathways. nih.gov

Sensing Applications: The defined redox behavior of the sulfoxide group means that electroanalytical techniques could be developed for sensing applications. An electrode could be designed or modified to selectively interact with this compound. The current generated from its oxidation or reduction at a specific potential would be proportional to its concentration, forming the basis of an electrochemical sensor. Such sensors can be highly sensitive, rapid, and cost-effective, making them suitable for high-throughput screening or process monitoring. The selective electrochemical oxidation of sulfides to sulfoxides has been demonstrated, and this principle could be reversed for sensing purposes. nih.govrsc.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Chlorophenylsulfinylacetic acid, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves condensation reactions between sulfinyl precursors (e.g., 4-chlorophenylsulfinyl chloride) and acetic acid derivatives. For example, coupling 2-chloroacetic acid with sulfinyl intermediates under anhydrous conditions at controlled temperatures (40–60°C) can yield the target compound. Solvent choice (e.g., dichloromethane or tetrahydrofuran) and slow reagent addition minimize side reactions. Purification via recrystallization using ethanol/water mixtures is recommended, leveraging solubility differences noted for similar chlorinated aromatic acids .

Q. Which analytical techniques are critical for confirming the identity and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the sulfinyl (-SO-) and acetic acid (-CHCOOH) moieties. Compare chemical shifts with structurally analogous compounds (e.g., 4-chlorophenoxyacetic acid, δ~3.8 ppm for -CH- groups) .

- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>98%). Gradient elution (acetonitrile/water with 0.1% trifluoroacetic acid) resolves polar impurities .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in negative ion mode confirms the molecular ion peak (e.g., [M-H] at m/z ~215) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data when synthesizing derivatives of this compound?

- Methodological Answer : Discrepancies often arise from stereochemical variability (e.g., sulfinyl group chirality) or hydrate formation. Strategies include:

- Cross-Validation : Compare NMR data with computational predictions (DFT calculations) for expected stereoisomers.

- Dynamic HPLC : Use chiral columns to separate enantiomers, as sulfinyl groups exhibit axial chirality .

- Thermogravimetric Analysis (TGA) : Rule out hydrate interference by analyzing thermal stability (decomposition >150°C indicates anhydrous form) .

Q. What experimental design considerations are critical for studying the reactivity of the sulfinyl group in this compound?

- Methodological Answer :

- Solvent Selection : Avoid protic solvents (e.g., water, alcohols) to prevent hydrolysis. Use aprotic solvents like dimethylformamide (DMF) for nucleophilic substitution reactions .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl) to enhance electrophilicity of the sulfinyl group during coupling reactions.

- Kinetic Monitoring : Employ in-situ FTIR or Raman spectroscopy to track reaction progress (e.g., disappearance of S=O stretches at ~1050 cm) .

Q. How can stability issues of this compound during long-term storage be mitigated?

- Methodological Answer :

- Storage Conditions : Store in airtight, amber vials under nitrogen at -20°C to prevent oxidation of the sulfinyl group to sulfone .

- Stability-Indicating Assays : Regular HPLC analysis with accelerated degradation studies (e.g., 40°C/75% relative humidity for 4 weeks) monitors decomposition products .

- Lyophilization : For aqueous solutions, lyophilize to a powder to minimize hydrolytic degradation .

Data Interpretation & Reporting

Q. What guidelines should be followed when reporting the synthesis and characterization of this compound in peer-reviewed journals?

- Methodological Answer : Adhere to the Beilstein Journal of Organic Chemistry standards:

- Experimental Reproducibility : Provide detailed synthetic protocols, including solvent volumes, temperatures, and purification steps. For novel compounds, include elemental analysis (C, H, S, Cl) and HRMS data .

- Data Transparency : Deposit raw spectral data (NMR, HPLC chromatograms) in supplementary materials, referencing them in the main text .

- Conflict Resolution : Address discrepancies (e.g., unexpected melting points) by citing analogous compounds (e.g., 4-chlorophenoxyacetic acid, m.p. 157–159°C) and discussing possible structural variations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.